molecular formula C13H19N3O6 B2986034 3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol CAS No. 127971-67-9

3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol

Cat. No.: B2986034
CAS No.: 127971-67-9
M. Wt: 313.31
InChI Key: GWZPKSACAXIJKR-UHFFFAOYSA-N
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Description

3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol is an organic compound characterized by its complex structure, which includes a hydroxymethyl group, a methyl group, and two nitro groups attached to a phenyl ring, as well as an amino group linked to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol typically involves multi-step organic reactionsThe amino group can be introduced via reductive amination, and the final step involves the attachment of the pentanol chain through nucleophilic substitution or similar reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity. The nitro groups, in particular, can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-(Hydroxymethyl)-3-methyl-2,6-dinitrophenyl)amino)pentan-2-ol is unique due to the presence of both nitro and hydroxymethyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specialized applications .

Properties

IUPAC Name

3-[4-(hydroxymethyl)-3-methyl-2,6-dinitroanilino]pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6/c1-4-10(8(3)18)14-12-11(15(19)20)5-9(6-17)7(2)13(12)16(21)22/h5,8,10,14,17-18H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZPKSACAXIJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801021475
Record name 3-{[4-(hydroxymethyl)-3-methyl-2,6-dinitrophenyl]amino}pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127971-67-9
Record name 3-{[4-(hydroxymethyl)-3-methyl-2,6-dinitrophenyl]amino}pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801021475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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